molecular formula C15H20Cl2N2O2 B12113706 1-N-Boc-2-(3,5-dichlorophenyl)piperazine

1-N-Boc-2-(3,5-dichlorophenyl)piperazine

Cat. No.: B12113706
M. Wt: 331.2 g/mol
InChI Key: OIWVOUZPLKKHHV-UHFFFAOYSA-N
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Description

1-N-Boc-2-(3,5-dichlorophenyl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-2-(3,5-dichlorophenyl)piperazine typically involves the reaction of 1-bromo-2,3-dichlorobenzene with N-Boc-piperazine under Buchwald-Hartwig amination conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate . The reaction is usually carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-2-(3,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-N-Boc-2-(3,5-dichlorophenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-N-Boc-2-(3,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the piperazine ring. The dichlorophenyl group can interact with various biological receptors, potentially modulating their activity .

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-5-4-18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3

InChI Key

OIWVOUZPLKKHHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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